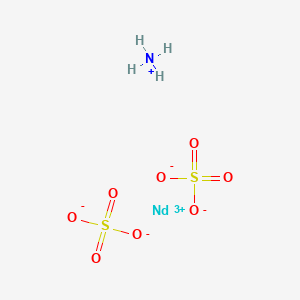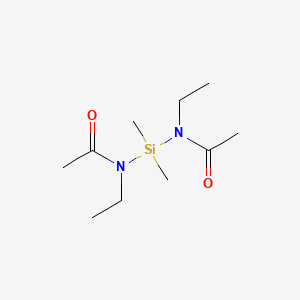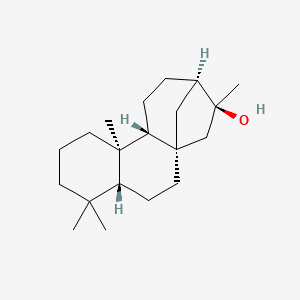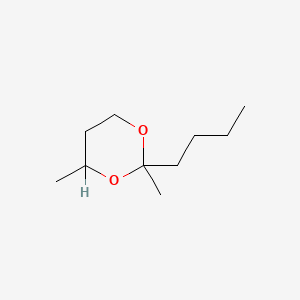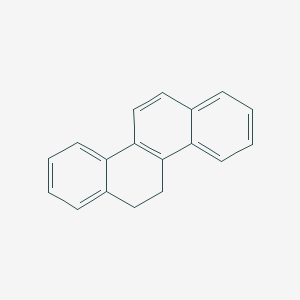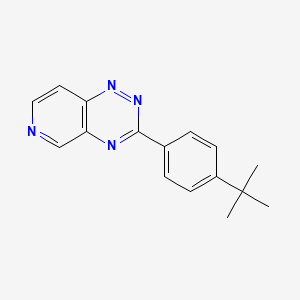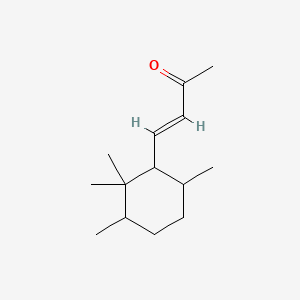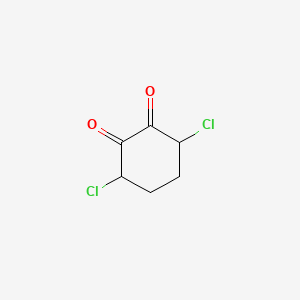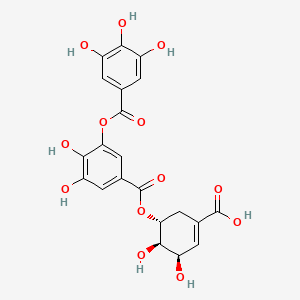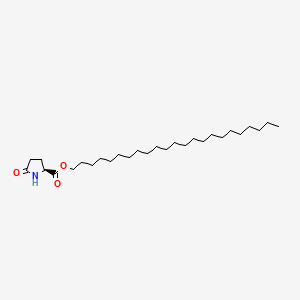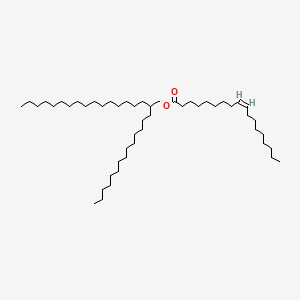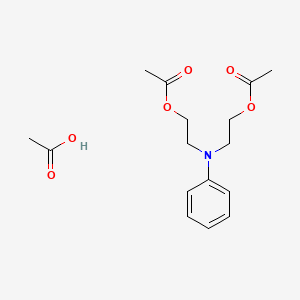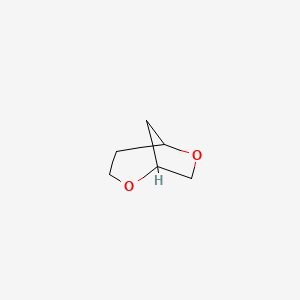
2,6-Dioxabicyclo(3.2.1)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dioxabicyclo(3.2.1)octane is a bicyclic acetal compound with a unique structure that includes two oxygen atoms within its bicyclic framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxabicyclo(3.2.1)octane typically involves the treatment of 4-hydroxytetrahydrofuran epoxides with toluene-p-sulphonic acid. This reaction proceeds in a stereoselective manner, leading to the formation of the desired bicyclic acetal . Another method involves the ring-opening polymerization of bicyclic acetals, where strong Lewis acids such as antimony pentafluoride and antimony pentachloride are used as initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of catalytic fast pyrolysis of cellulose has also been explored for the selective production of related compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dioxabicyclo(3.2.1)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spiroketals and other derivatives.
Reduction: Reduction reactions can lead to the formation of different bicyclic structures.
Substitution: Intramolecular nucleophilic substitution reactions are common, especially in the presence of acidic or basic catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include trimethyl phosphonoacetate and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic catalysts like tin (II) chloride and boron trifluoride etherate are frequently employed.
Major Products
The major products formed from these reactions include various spiroketals, lactones, and other bicyclic derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Dioxabicyclo(3.2.1)octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as antifungal and antibacterial agents.
Medicine: Some derivatives exhibit cytotoxic activity and are being explored for cancer treatment.
Industry: It is used in the production of high-performance polymers and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dioxabicyclo(3.2.1)octane involves its ability to undergo various chemical transformations, which are facilitated by its unique bicyclic structure. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and other biological molecules, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dioxabicyclo(3.2.1)octane: Similar in structure but with different reactivity and applications.
2,7-Dioxabicyclo(3.2.1)octane: Known for its antifungal and antibacterial properties.
8-Oxa-6-azabicyclo(3.2.1)octan-7-one: A bicyclic oxalactam with unique properties.
Uniqueness
2,6-Dioxabicyclo(3.2.1)octane is unique due to its specific ring structure and the presence of two oxygen atoms, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
280-00-2 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
2,6-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H10O2/c1-2-7-6-3-5(1)8-4-6/h5-6H,1-4H2 |
InChI-Schlüssel |
UCTGPBWORFETEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2CC1OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


